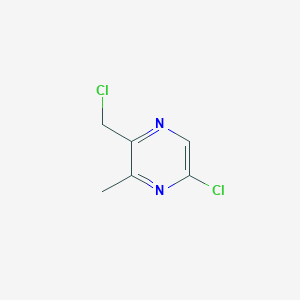
5-Chloro-2-(chloromethyl)-3-methylpyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-2-(chloromethyl)-3-methylpyrazine is an organic compound belonging to the pyrazine family. Pyrazines are heterocyclic aromatic organic compounds characterized by a six-membered ring containing two nitrogen atoms at opposite positions. The presence of chlorine and methyl groups in this compound makes it a valuable intermediate in various chemical syntheses and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-(chloromethyl)-3-methylpyrazine typically involves the chlorination of 2-(chloromethyl)-3-methylpyrazine. One common method is the reaction of 2-(chloromethyl)-3-methylpyrazine with thionyl chloride (SOCl₂) under reflux conditions. This reaction introduces the chlorine atom at the 5-position of the pyrazine ring.
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure efficient and scalable synthesis. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-(chloromethyl)-3-methylpyrazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The compound can be reduced to form derivatives with different functional groups.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium thiolate (KSCN) in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Major Products
Substitution: Formation of 5-substituted pyrazine derivatives.
Oxidation: Formation of pyrazine carboxylic acids or aldehydes.
Reduction: Formation of pyrazine derivatives with reduced functional groups.
Scientific Research Applications
5-Chloro-2-(chloromethyl)-3-methylpyrazine has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a building block for pharmaceutical compounds with potential therapeutic effects.
Industry: Utilized in the production of agrochemicals, dyes, and specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Chloro-2-(chloromethyl)-3-methylpyrazine involves its interaction with specific molecular targets and pathways. The chlorine and methyl groups can influence the compound’s reactivity and binding affinity to biological targets. For example, the compound may inhibit enzymes or disrupt cellular processes by forming covalent bonds with nucleophilic sites in proteins or DNA.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-(chloromethyl)thiophene: A thiophene derivative with similar chloromethyl substitution.
5-Chloro-2-methyl-4-isothiazolin-3-one: An isothiazolinone compound with antimicrobial properties.
2-Methyl-1,2-thiazol-3-one: A thiazole derivative with similar structural features.
Uniqueness
5-Chloro-2-(chloromethyl)-3-methylpyrazine is unique due to its specific substitution pattern on the pyrazine ring, which imparts distinct chemical and biological properties. Its dual chlorine and methyl substitutions make it a versatile intermediate for various synthetic applications.
Properties
Molecular Formula |
C6H6Cl2N2 |
|---|---|
Molecular Weight |
177.03 g/mol |
IUPAC Name |
5-chloro-2-(chloromethyl)-3-methylpyrazine |
InChI |
InChI=1S/C6H6Cl2N2/c1-4-5(2-7)9-3-6(8)10-4/h3H,2H2,1H3 |
InChI Key |
ISCIIKJEDPZOHL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CN=C1CCl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


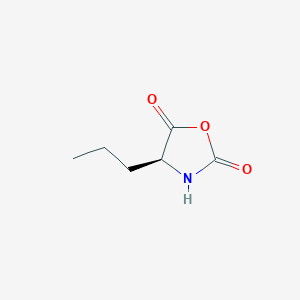
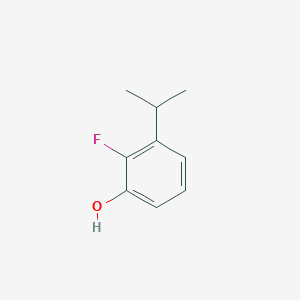



![3-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile](/img/structure/B11722894.png)
![4-[(4-methyl-1H-pyrazol-1-yl)methyl]piperidine hydrochloride](/img/structure/B11722900.png)

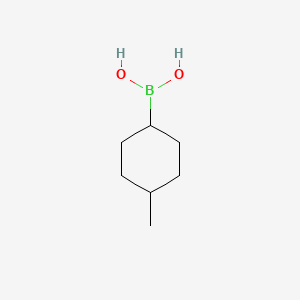
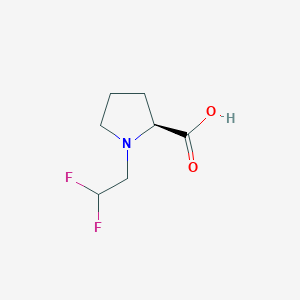
![4-Chloro-2-ethylfuro[3,2-d]pyrimidine](/img/structure/B11722919.png)

![1-[3-(Trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid](/img/structure/B11722931.png)

